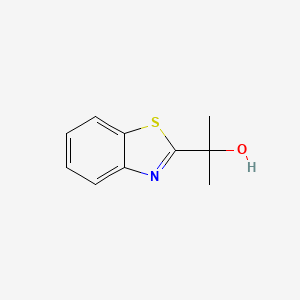
2-(1,3-Benzothiazol-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,3-Benzothiazol-2-yl)propan-2-ol” is a chemical compound with the molecular formula C10H11NOS and a molecular weight of 193.27 . It is also known by its CAS Number: 50361-91-6 .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Benzothiazol-2-yl)propan-2-ol” consists of a benzothiazole ring attached to a propan-2-ol group . The InChI code for this compound is 1S/C10H11NOS/c1-10(2,12)9-11-7-5-3-4-6-8(7)13-9/h3-6,12H,1-2H3 .Physical And Chemical Properties Analysis
The physical form of “2-(1,3-Benzothiazol-2-yl)propan-2-ol” is a powder . It has a melting point of 93-95°C .Wissenschaftliche Forschungsanwendungen
1. Anti-Tubercular Compounds
- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
2. Green Chemistry
- Methods of Application : The synthesis involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Results or Outcomes : This method provides a more environmentally friendly approach to the synthesis of benzothiazole compounds .
3. Biological Activities
- Summary of Application : Benzothiazole nucleus is found to possess a number of biological activities such as anticancer, antimicrobial, antidiabetic, anti-inflammatory, antiviral, antileishmanial, and antiviral .
- Results or Outcomes : The outcomes also vary depending on the specific biological activity. For example, benzothiazole derivatives have shown potent and significant biological activities and great pharmaceutical value .
4. Anti-Tubercular Compounds
- Summary of Application : Benzothiazole based compounds have been synthesized for their potential anti-tubercular activity. These compounds have shown inhibitory effects against M. tuberculosis .
- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
5. QSAR Modeling
- Summary of Application : QSAR (Quantitative Structure-Activity Relationship) modeling is a method to predict the biological activity of compounds based on their physicochemical properties. Benzothiazole compounds can be studied using QSAR modeling .
- Methods of Application : QSAR modeling involves the use of multivariable regression to establish a correlation between physicochemical properties and elicited biological activity .
- Results or Outcomes : The outcomes of QSAR modeling can help in the design of new compounds with desired biological activities .
6. Anticonvulsant Activity
- Summary of Application : A series of 1,3-benzothiazol-2-yl benzamides were prepared and evaluated for their anticonvulsant activity .
- Methods of Application : The methods of application involve the synthesis of the benzothiazole compounds and their testing in relevant biological assays .
- Results or Outcomes : The outcomes of these studies can contribute to the development of new anticonvulsant drugs .
4. Anti-Cancer Compounds
- Summary of Application : Benzothiazole compounds have been synthesized for their potential anti-cancer activity. These compounds have shown inhibitory effects against various types of cancer cells .
- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .
- Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against various types of cancer cells .
5. Anti-Bacterial Compounds
- Summary of Application : Benzothiazole compounds have been synthesized for their potential anti-bacterial activity. These compounds have shown inhibitory effects against various types of bacteria .
- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .
- Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against various types of bacteria .
6. Anti-Fungal Compounds
- Summary of Application : Benzothiazole compounds have been synthesized for their potential anti-fungal activity. These compounds have shown inhibitory effects against various types of fungi .
- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .
- Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against various types of fungi .
Safety And Hazards
The safety information for “2-(1,3-Benzothiazol-2-yl)propan-2-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-10(2,12)9-11-7-5-3-4-6-8(7)13-9/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKGJBUZMQAVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2S1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2796685.png)
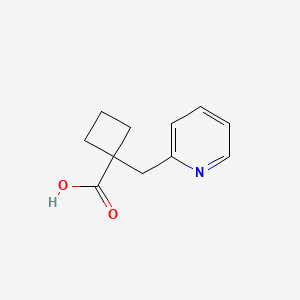
![6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2796689.png)
![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2796695.png)

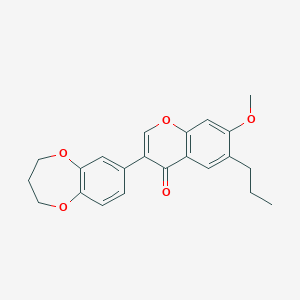
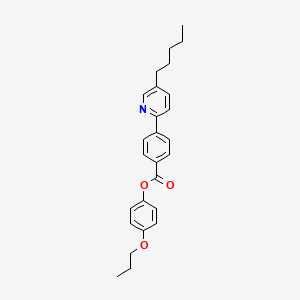
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2796700.png)
![1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2796701.png)
![4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B2796702.png)
![Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2796703.png)
![4-phenyl-5-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2796706.png)
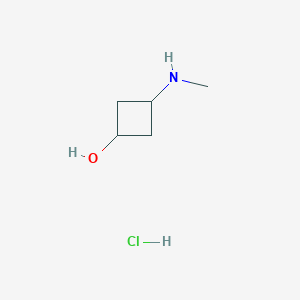
![2-[3-Cyano-5-(2-fluorosulfonyloxy-5-methoxybenzoyl)-2-oxopyridin-1-yl]-1,3-thiazole](/img/structure/B2796708.png)